Amisulpride - 71675-85-9

Amisulpride

Catalog Number: EVT-259594
CAS Number: 71675-85-9
Molecular Formula: C17H27N3O4S
Molecular Weight: 369.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Amisulpride is a substituted benzamide derivative classified as an atypical antipsychotic drug. [, , , ] In scientific research, it is primarily employed as a selective dopamine D2 and D3 receptor antagonist, particularly valuable for investigating the role of dopaminergic neurotransmission in various biological systems and processes. [, , , , ]

Future Directions
  • Further elucidation of the role of serotonin receptors in amisulpride's action: More research is needed to understand the contribution of 5-HT2B and 5-HT7 receptor interactions to amisulpride's pharmacological and behavioral effects. []
Source

Amisulpride was first synthesized in the 1970s by the pharmaceutical company Servier Laboratories. It is marketed under various brand names, including Solian and Amisulpride. The compound is available in oral formulations and has been approved for use in several countries worldwide.

Classification

Amisulpride is classified as an atypical antipsychotic, specifically a substituted benzamide derivative. Its mechanism of action primarily involves antagonism at dopamine receptors, with a unique profile that allows it to selectively target D2 and D3 receptors, making it distinct from other antipsychotics.

Synthesis Analysis

The synthesis of amisulpride involves several key steps, primarily focusing on the oxidation of specific precursors.

Methods and Technical Details

  1. Starting Material: The synthesis begins with 2-methoxy-4-amino-5-ethyl-thio benzoic acid.
  2. Oxidation Process: This precursor undergoes oxidation using acetic acid and hydrogen peroxide at temperatures ranging from 40 to 45 °C. The reaction typically requires several hours for completion, with reported times varying from 1 to 22 hours depending on conditions.
  3. Purification: The resulting product, 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid, can be purified through crystallization from solvents like acetone.
  4. Yield and Purity: The yield of the final product can be affected by factors such as reaction time and temperature; typical yields reported are around 70% with high purity levels (up to 99%) achievable through careful purification processes .
Molecular Structure Analysis

Amisulpride has a distinct molecular structure characterized by its benzamide core.

Structure Data

  • Chemical Formula: C17H22N2O4S
  • Molecular Weight: 342.44 g/mol
  • Structural Features: The molecule features a sulfonyl group attached to a benzene ring, along with an amino group that contributes to its pharmacological activity.

The molecular structure can be represented as follows:

Amisulpride Structure  insert structural formula \text{Amisulpride Structure }\quad \text{ insert structural formula }
Chemical Reactions Analysis

Amisulpride undergoes various chemical reactions during its synthesis and metabolism.

Reactions and Technical Details

  1. Methylation Reaction: In one synthetic route, 4-amino-salicylic acid is treated with dimethyl sulfate in the presence of potassium hydroxide to yield an intermediate compound.
  2. Oxidation Reaction: The oxidation step converts thiol groups into sulfonyl groups, which is crucial for forming the active amisulpride compound.
  3. Final Steps: The final purification steps involve filtration and crystallization processes that enhance the purity of amisulpride.
Mechanism of Action

Amisulpride's therapeutic effects are primarily attributed to its action on dopamine receptors.

Process and Data

  1. Dopamine Receptor Antagonism: Amisulpride selectively blocks D2 and D3 dopamine receptors, which helps alleviate symptoms of schizophrenia by modulating dopaminergic activity in the brain.
  2. Serotonin Interaction: It also exhibits some affinity for serotonin receptors, contributing to its antidepressant effects.
  3. Clinical Implications: This dual action allows amisulpride to be effective not only in treating psychotic symptoms but also in managing depressive episodes associated with schizophrenia.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: Approximately 125 °C
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Amisulpride is stable under normal storage conditions but should be protected from light.
  • pH Sensitivity: The compound exhibits stability across a range of pH levels but should be handled within specified limits to maintain integrity.
Applications

Amisulpride has several significant applications in clinical practice:

  1. Schizophrenia Treatment: Used primarily for managing both positive and negative symptoms of schizophrenia.
  2. Depressive Disorders: Effective in treating depressive episodes associated with schizophrenia or bipolar disorder.
  3. Research Applications: Investigated for its potential use in other psychiatric disorders due to its unique receptor profile.
Pharmacological Mechanisms of Amisulpride

Dopamine Receptor Antagonism: D2/D3 Selectivity and Binding Kinetics

Amisulpride exhibits high-affinity, competitive antagonism specifically directed at dopamine D₂ and D₃ receptor subtypes. Binding studies reveal Ki values of 2.8 nM for human D₂ receptors and 3.2 nM for D₃ receptors, demonstrating near-equal affinity for both subtypes [1] [4]. Notably, its enantiomer (−)S-amisulpride contributes predominantly to this activity, showing twice the potency of the racemic mixture and 20–40 times greater affinity than the (+)R enantiomer [5]. Amisulpride's selectivity is underscored by its lack of significant binding (Ki > 1,000 nM) to D₁, D₄, D₅, serotonin, histamine, muscarinic, or adrenergic receptors [1] [4] [7]. This pharmacodynamic profile positions amisulpride as one of the most selective D₂/D₃ antagonists among antipsychotics.

Table 1: Binding Affinity (Ki) of Amisulpride for Dopamine Receptors

Receptor SubtypeKi (nM)SpeciesFunctional Effect
D₂2.8 ± 0.4HumanAntagonism
D₃3.2 ± 0.3HumanAntagonism
D₁>10,000HumanNo binding
D₄>10,000HumanNo binding
D₅>10,000HumanNo binding

Source: [1] [4]

Dual Dose-Dependent Neurochemical Effects: Presynaptic vs. Postsynaptic Modulation

Amisulpride’s actions are uniquely dose-dependent, mediated through differential modulation of presynaptic autoreceptors versus postsynaptic receptors:

  • Low doses (≤10 mg/kg in rats; 50–300 mg/day in humans): Preferentially block presynaptic D₂/D₃ autoreceptors. This disinhibits dopamine synthesis and release, elevating extracellular dopamine concentrations by 60–80% in the prefrontal cortex and nucleus accumbens. The enhanced dopaminergic transmission underlies amisulpride’s efficacy for negative symptoms of schizophrenia and depression [2] [4] [6].
  • High doses (40–80 mg/kg in rats; 400–1200 mg/day in humans): Antagonize postsynaptic D₂/D₃ receptors in limbic and cortical regions. This inhibits dopamine hyperactivity, reducing positive psychotic symptoms. Striatal D₂ occupancy at therapeutic doses ranges from 45% (low dose) to 75–85% (high dose), correlating with antipsychotic efficacy [4] [6] [8].

Table 2: Dose-Dependent Neurochemical Effects of Amisulpride

Dose RangePrimary TargetDopamine DynamicsTherapeutic Effect
Low (≤10 mg/kg)Presynaptic autoreceptorsIncreased release & synthesisNegative symptom reduction, Antidepressant effects
High (40–80 mg/kg)Postsynaptic receptorsInhibition of transmissionAntipsychotic (positive symptoms)

Source: [2] [4] [6]

Serotonergic Interactions: 5-HT₇ and 5-HT₂ₐ Receptor Antagonism

Beyond dopamine, amisulpride antagonizes serotonin 5-HT₇ receptors (Ki ~15 nM) and 5-HT₂ₐ receptors (Ki ~100 nM) [5] [8] [10]. 5-HT₇ inhibition enhances prefrontal glutamatergic transmission and potentiates dopamine release in the medial prefrontal cortex. This mechanism is implicated in amisulpride’s pro-cognitive and antidepressant effects [8]. Antagonism at 5-HT₂ₐ receptors may contribute to mood stabilization, though its affinity here is lower than for D₂/D₃ sites [10]. Crucially, amisulpride lacks affinity for 5-HT₂c, 5-HT₁ₐ, or serotonin transporters (SERT), distinguishing it from multi-receptor "atypical" antipsychotics like risperidone or clozapine [5] [8].

Limbic System Specificity: Neuroanatomical Localization of Therapeutic Action

Amisulpride demonstrates neuroanatomical selectivity for limbic structures over striatal regions:

  • In vivo binding studies show 2.6-fold higher displacement of the D₂/D₃ ligand [³H]raclopride in the nucleus accumbens (ID₅₀ = 17 mg/kg) versus striatum (ID₅₀ = 44 mg/kg) [1] [5].
  • Autoradiography confirms denser binding to D₃ receptors in limbic areas (olfactory tubercle, nucleus accumbens) [5]. D₃ receptors modulate emotional and reward pathways, and their blockade may specifically improve affective symptoms [5] [10].
  • Electrophysiology reveals amisulpride increases firing rates of dopaminergic neurons in the ventral tegmental area (VTA; limbic-projecting) by 38.5%, compared to 22% in the substantia nigra pars compacta (SNc; striatal-projecting) [10]. This preferential activation of VTA neurons further supports limbic selectivity.

The combined presynaptic disinhibition and postsynaptic blockade in limbic regions—with minimal striatal D₂ saturation at low doses—explains amisulpride’s low extrapyramidal risk [1] [5] [10].

Opioid Receptor Interactions: Implications for Analgesic and Adverse Effects

Amisulpride’s antinociceptive effects involve all three opioid receptor subtypes:

  • μ-opioid receptors: Mediate supraspinal analgesia. The μ-antagonist naloxonazine abolishes amisulpride-induced analgesia in tail-flick tests (ED₅₀ = 36.6 mg/kg) [3] [7].
  • κ-opioid receptors: Nor-BNI (κ-antagonist) reverses amisulpride’s effects, implicating dynorphin pathways [7].
  • δ-opioid receptors: Naltrindole (δ-antagonist) fully blocks amisulpride’s antinociception, unlike partial blockade for risperidone [3] [7].

This triple opioid activity (unlike selective µ-agonism by morphine) suggests utility in pain management. However, interactions with central opioid pathways may also contribute to rare adverse effects like seizures or respiratory changes at high doses [3] [4] [7].

Table 3: Opioid Receptor Involvement in Amisulpride-Induced Antinociception

Opioid ReceptorAntagonist UsedReversal of AnalgesiaImplication
μNaloxonazineCompleteSupraspinal analgesia
κNor-Binaltorphimine (Nor-BNI)CompleteSpinal/brainstem dynorphin pathways
δNaltrindoleCompleteDistinct from other antipsychotics

Source: [3] [7]

Properties

CAS Number

71675-85-9

Product Name

Amisulpride

IUPAC Name

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide

Molecular Formula

C17H27N3O4S

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)

InChI Key

NTJOBXMMWNYJFB-UHFFFAOYSA-N

SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC

Solubility

Insoluble
2.93e-01 g/L

Synonyms

4-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxybenzamide
amisulpride
Barnetil
DAN 2163
DAN-2163
LIN 1418
LIN-1418
N-(ethyl-1-pyrrolidinyl- 2-methyl)methoxy-2-ethylsulfonyl-5-benzamide
Solian
sultopride
sultopride hydrochloride

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.